![molecular formula C20H18NO2P B14304477 N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide CAS No. 119701-95-0](/img/structure/B14304477.png)
N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide is an organic compound that belongs to the class of phosphinic amides It is characterized by the presence of a phosphinic amide group attached to a methoxyphenylmethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the condensation of 4-methoxybenzaldehyde with diphenylphosphinic amide. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like halides, amines; solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of corresponding phosphinic acids or phosphine oxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phosphinic amides.
Applications De Recherche Scientifique
N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
- N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide shares structural similarities with other phosphinic amides, such as N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic acid and N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic ester.
Uniqueness:
- The presence of the methoxyphenylmethylidene moiety imparts unique chemical properties to this compound, distinguishing it from other phosphinic amides. This structural feature enhances its reactivity and potential applications in various fields.
Propriétés
Numéro CAS |
119701-95-0 |
|---|---|
Formule moléculaire |
C20H18NO2P |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
N-diphenylphosphoryl-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C20H18NO2P/c1-23-18-14-12-17(13-15-18)16-21-24(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
Clé InChI |
LBASQZHWSZUWKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


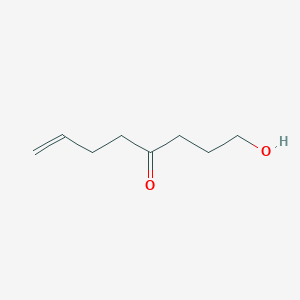
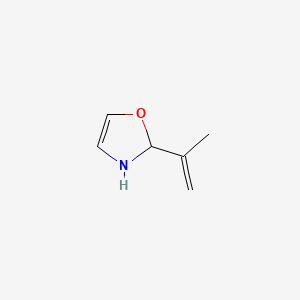
methanone](/img/structure/B14304413.png)
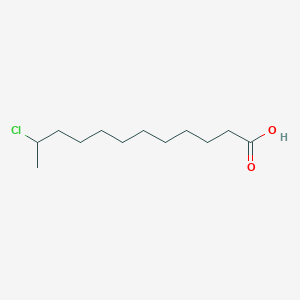
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
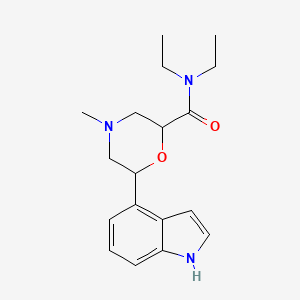
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
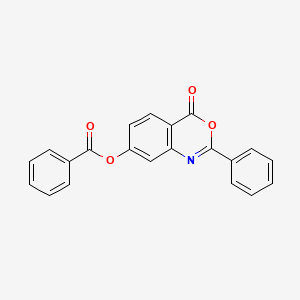
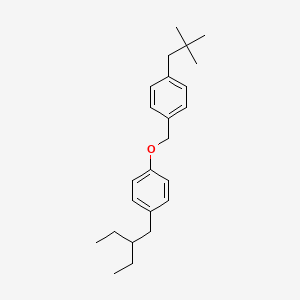
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
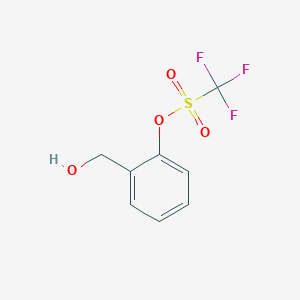
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)

